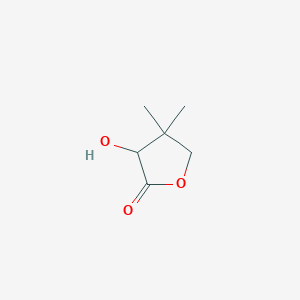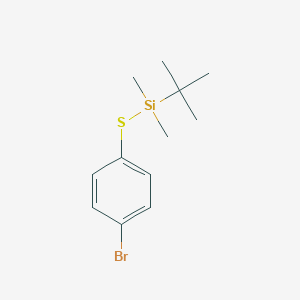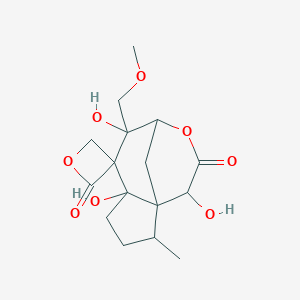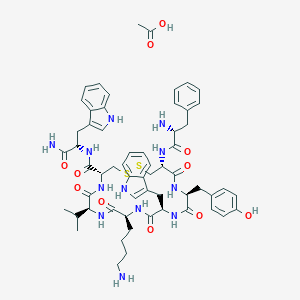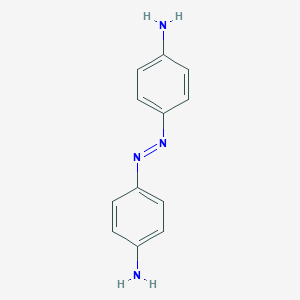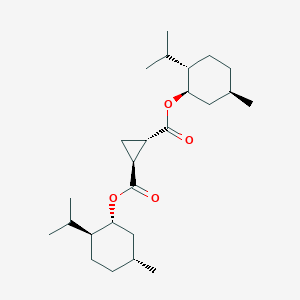
Monohydroxymelphalan
Overview
Description
Monohydroxymelphalan is a derivative of Melphalan, an alkylating agent used to treat multiple myeloma, ovarian carcinoma, uveal melanoma with unresectable hepatic metastases, and for high-dose conditioning before hematopoietic stem cell transplant . It was first synthesized in the early 1950s by substituting L-phenylalanine for the methyl group on nitrogen mustard .
Synthesis Analysis
Monohydroxymelphalan is prepared by partial hydrolysis . The main route of elimination of melphalan is non-enzymatous hydrolysis to monohydroxymelphalan and dihydroxymelphalan .Molecular Structure Analysis
The molecular formula of Monohydroxymelphalan is C13H19ClN2O3 . Its average mass is 286.755 Da and its monoisotopic mass is 286.108429 Da .Chemical Reactions Analysis
Melphalan primarily undergoes chemical hydrolysis to inactive metabolites, monohydroxymelphalan and dihydroxymelphalan . No other melphalan metabolites have been observed in humans .Physical And Chemical Properties Analysis
Monohydroxymelphalan is practically insoluble in water and has a pKa 1 of ∼2.5 . Its molecular structure can be found on ChemSpider .Scientific Research Applications
DNA Alkylation and Antibody Specificity
- Monohydroxymelphalan has been studied for its ability to form DNA adducts, which are crucial in understanding its effects on DNA and its potential therapeutic applications. It's shown to form heat-labile DNA base adducts, and the specificities of monoclonal antibodies recognizing these adducts have been investigated (Tilby et al., 1998).
p53 Elevation and Cytotoxicity
- The impact of monohydroxymelphalan on the elevation of p53, a protein associated with cell cycle regulation, has been evaluated. Its effect on p53 levels in comparison to bifunctional adducts formed by melphalan was studied, highlighting its potential role in determining cytotoxicity and treatment outcomes (Gould et al., 2004).
Hydrolysis Product Analysis
- Research has been conducted on the hydrolysis products of melphalan, including mono- and dihydroxymelphalan, under isolated lung perfusion conditions. This study is crucial for understanding the drug's degradation and metabolism, which are key factors in its activity during cancer treatments (Boschmans et al., 2013).
Enhancing Antitumor Activity
- Research into N-acetyl melphalan (N-AcMEL), a modified version of melphalan, and its conjugation to monoclonal antibodies has shown that this approach can selectively enhance antitumor activity. This study provides insights into overcoming the nonspecific effects of cytotoxic drugs like melphalan (Smyth et al., 1987).
Clinical Trial of Drug-Monoclonal Antibody Conjugates
- A clinical trial involving N-acetylmelphalan (N-AcMEL) conjugated to anticolon cancer monoclonal antibodies was conducted. This study highlights the safety and potential efficacy of such treatment approaches in cancer therapy (Tjandra et al., 1989).
Trinucleotide–Melphalan Adducts
- The study of trinucleotide adducts formed by melphalan in enzymatically digested DNA has been investigated. This research is vital in understanding how melphalan interacts with DNA at a molecular level (Mohamed & Linscheid, 2008).
Review of DNA Monoadduct Repair
- A systematic review focusing on the DNA monoadduct repair processes involved in melphalan treatment and their association with treatment outcomes has been conducted. This research is important for understanding the variability in patient responses to melphalan therapy (van Kan et al., 2021).
Mechanism of Action
Safety and Hazards
Melphalan should be administered under the supervision of a qualified physician experienced in the use of cancer chemotherapeutic agents. Severe bone marrow suppression with resulting infection or bleeding may occur. Controlled trials comparing intravenous (IV) to oral melphalan have shown more myelosuppression with the IV formulation .
Future Directions
The population pharmacokinetics of high-dose melphalan is being studied as a first step towards individualized dosing . This model can be used to define the therapeutic window of melphalan, and subsequently to develop individualized dosing regimens aiming for that therapeutic window in all patients .
properties
IUPAC Name |
(2S)-2-amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c14-5-6-16(7-8-17)11-3-1-10(2-4-11)9-12(15)13(18)19/h1-4,12,17H,5-9,15H2,(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWJECQKVRUIOI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCO)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459201 | |
| Record name | UNII-ESL4D945VL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monohydroxymelphalan | |
CAS RN |
61733-01-5 | |
| Record name | Monohydroxymelphalan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061733015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-ESL4D945VL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOHYDROXYMELPHALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESL4D945VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



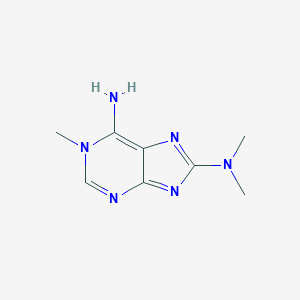

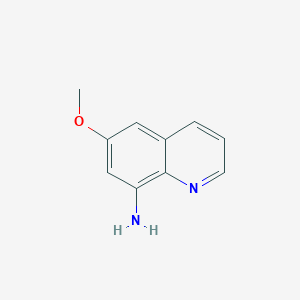
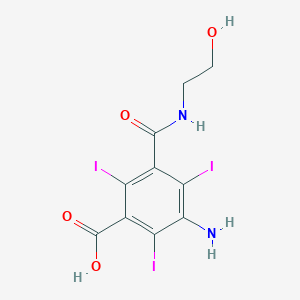
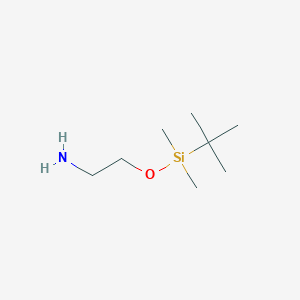
![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)
